

An In-Depth Technical Guide to 1-(Perfluoro-n-octyl)tetradecane

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Compound of Interest

Compound Name: 1-(Perfluoro-n-octyl)tetradecane

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This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of **1-(Perfluoro-n-octyl)tetradecane**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related long-chain perfluoroalkyl alkanes to provide a robust framework for its study and application.

Physicochemical Properties

Quantitative data for **1-(Perfluoro-n-octyl)tetradecane** is not readily available in the public domain. However, the physical properties of similar long-chain perfluoroalkyl alkanes and their hydrocarbon analogues can provide valuable estimations. The properties of perfluorooctane and 1H-perfluorooctane are presented below as a reference.

Property	Perfluorooctane (C8F18)	1H-Perfluorooctane (C8HF17)	1-(Perfluoro-n-octyl)tetradecane (C22H29F17)
Molecular Formula	C8F18	C8HF17	C22H29F17
Molecular Weight	438.06 g/mol [1]	419.07 g/mol	616.4 g/mol
Melting Point	-25 °C[2]	-	Estimated to be a waxy solid at room temperature
Boiling Point	103-106 °C[2]	-	Significantly higher than perfluorooctane
Density	1.766 g/mL at 25 °C[2]	-	Expected to be greater than 1 g/mL
Solubility	Not miscible in water[2]	-	Insoluble in water; soluble in fluorinated solvents and some organic solvents

Synthesis of 1-(Perfluoro-n-octyl)tetradecane

The most plausible and widely documented method for the synthesis of **1-(perfluoro-n-octyl)tetradecane** is the radical addition of perfluorooctyl iodide to 1-tetradecene. This reaction can be initiated either thermally with a radical initiator or photochemically.

Proposed Experimental Protocol: Radical Addition

This protocol is based on general procedures for the radical addition of perfluoroalkyl iodides to alkenes.

Materials:

- Perfluorooctyl iodide (C8F17I)
- 1-Tetradecene (C14H28)

- Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Anhydrous, inert solvent (e.g., heptane, perfluorohexane, or a mixture thereof)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
- **Reagent Charging:** The flask is charged with 1-tetradecene and the chosen inert solvent. The solution is then deoxygenated by bubbling with an inert gas for 15-20 minutes.
- **Initiator and Perfluoroalkyl Iodide Addition:** Perfluorooctyl iodide and the radical initiator (e.g., BPO or AIBN, typically 1-5 mol% relative to the alkene) are added to the reaction mixture.
- **Reaction Conditions:** The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for BPO or AIBN) and stirred under an inert atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane or a mixture of hexane and a more polar solvent) to yield pure **1-(perfluoro-n-octyl)tetradecane**.

Alternative Method: Photochemical Radical Addition

Visible light-promoted radical additions offer a milder alternative to thermal initiation.

Materials:

- Perfluorooctyl iodide (C₈F₁₇I)
- 1-Tetradecene (C₁₄H₂₈)

- Photocatalyst (e.g., a substituted hydroquinone)[3]
- Solvent (e.g., acetonitrile/methanol mixture)[3]
- Visible light source (e.g., white LEDs)[3]
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- **Reaction Setup:** A reaction vessel suitable for photochemical reactions is charged with 1-tetradecene, perfluorooctyl iodide, the photocatalyst, and the solvent.
- **Degassing:** The reaction mixture is thoroughly degassed.
- **Irradiation:** The mixture is irradiated with a visible light source at room temperature while stirring.
- **Monitoring and Work-up:** The reaction is monitored by GC. Upon completion, the solvent is removed, and the product is purified as described in the thermal method.

Analytical Characterization

The characterization of **1-(Perfluoro-n-octyl)tetradecane** would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for assessing the purity of the synthesized compound and confirming its molecular weight.

Typical GC-MS Parameters:

- **Column:** A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
- **Carrier Gas:** Helium.

- Injection Mode: Splitless or split injection.
- Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass spectrum is expected to show the molecular ion peak ($m/z = 616$) and characteristic fragmentation patterns, including the loss of the perfluorooctyl radical and fragments corresponding to the hydrocarbon and fluorocarbon chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

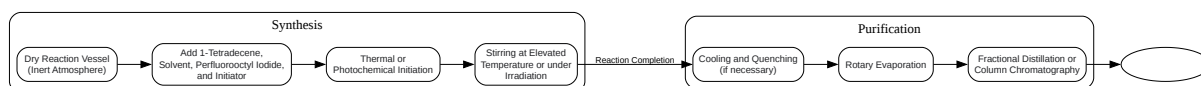
^1H NMR and ^{19}F NMR are essential for structural elucidation.

- ^1H NMR: The spectrum will show signals corresponding to the protons of the tetradecyl chain. The protons on the carbon adjacent to the perfluorooctyl group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms on the neighboring carbon of the perfluorooctyl chain.
- ^{19}F NMR: The ^{19}F NMR spectrum is characteristic for perfluoroalkyl chains. It is expected to show a triplet for the terminal $-\text{CF}_3$ group at around -81 ppm and multiplets for the $-\text{CF}_2-$ groups along the chain. The $-\text{CF}_2-$ group adjacent to the hydrocarbon chain will have a distinct chemical shift compared to the others.^[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1-(Perfluoro-n-octyl)tetradecane** via radical addition.

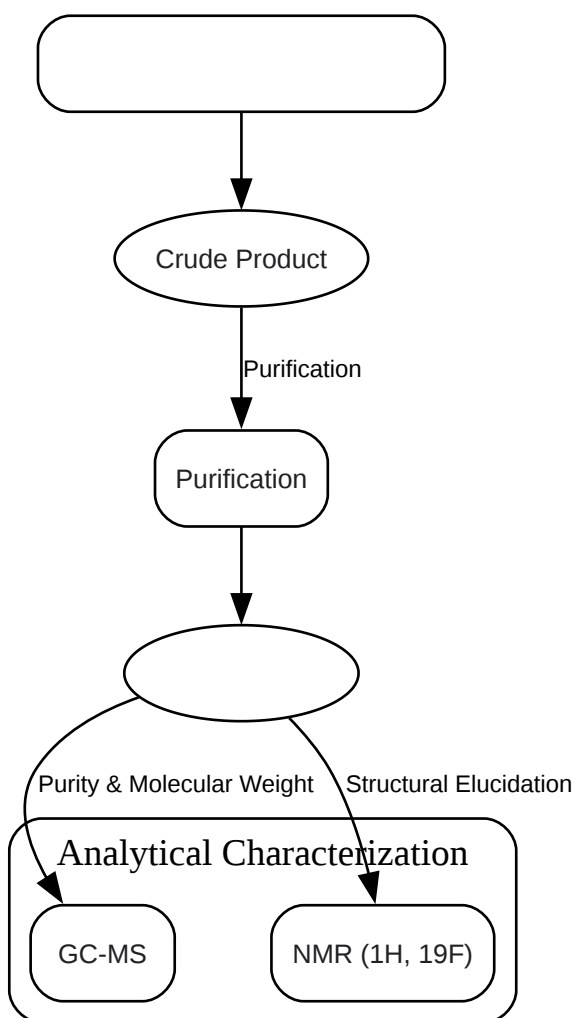


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Caption: General workflow for the synthesis of **1-(Perfluoro-n-octyl)tetradecane**.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the synthesis and the analytical techniques used for characterization.



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Caption: Relationship between synthesis and analytical characterization.

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References

- 1. Perfluorooctane (CAS 307-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Perfluorooctane | 307-34-6 [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
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